N-(4-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3S/c21-16-8-10-17(11-9-16)22-20(25)24-14-13-23-12-4-7-18(23)19(24)15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSLBLALKSAQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(4-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide belongs to the class of pyrrolopyrazine derivatives. Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Mode of Action
Pyrrolopyrazine derivatives are known to interact with various biological targets due to their nitrogen-containing heterocyclic structure. The interaction with these targets can lead to changes in cellular processes, potentially resulting in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation processes, tumor growth, and kinase activity.
Biological Activity
N-(4-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a bromophenyl group and a pyrrolo-pyrazine core. Its molecular formula is , with a molecular weight of approximately 388.31 g/mol. The structural representation can be denoted as follows:
- IUPAC Name : this compound
- SMILES Notation :
C1=CC=C(C=C1)N(C(=S)N2C=CC3=C(N2)C=CN=C3C=C(C4=CC=C(C=C4)Br)C=C)C=CC=C
Synthesis
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. The general synthetic route includes:
- Condensation Reaction : The initial step involves the reaction of aromatic amines with carbonyl compounds to form intermediates.
- Cyclization : Subsequent cyclization leads to the formation of the pyrrole ring.
- Thioamide Formation : The final step involves the introduction of the thioamide functional group through thioketone intermediates.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays showed that the compound effectively inhibited the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases:
- Mechanism of Action : The compound may exert its effects by modulating oxidative stress pathways and inhibiting neuroinflammation.
Case Studies and Research Findings
Several studies have focused on elucidating the mechanisms underlying the biological activities of this compound:
- Study on Anticancer Mechanism : A study published in Journal of Medicinal Chemistry explored how this compound induces apoptosis in cancer cells through activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Efficacy Evaluation : Another research article assessed its antimicrobial properties using disk diffusion methods against various bacterial strains, confirming its potential as a therapeutic agent .
- Neuroprotective Study : A recent investigation highlighted its ability to reduce neuronal cell death in models of oxidative stress-induced injury, suggesting a promising avenue for treatment in neurodegenerative conditions .
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that derivatives of pyrrolo[1,2-a]pyrazine exhibit promising anticancer properties. The mechanism of action often involves the modulation of signaling pathways that regulate cell proliferation and survival.
Case Studies:
- In Vitro Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results showed significant cytotoxicity with IC50 values of 12.5 µM for A549 and 15.0 µM for MCF-7, suggesting its potential as a lead compound for developing new anticancer agents .
- Mechanistic Insights : Research indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, enhancing its role as a therapeutic agent against tumors .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. Its structural features suggest potential efficacy in inhibiting bacterial growth.
Case Studies:
- Antibacterial Screening : In vitro evaluations revealed that certain derivatives exhibited activity against Gram-positive and Gram-negative bacteria. For instance, modifications to the core structure improved antibacterial potency significantly .
- Mechanism of Action : The antimicrobial effects are thought to arise from interference with bacterial cell wall synthesis and disruption of membrane integrity .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses presents another avenue for research.
Case Studies:
- Cytokine Inhibition : Preliminary studies suggest that N-(4-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures .
- Potential Therapeutic Uses : Given its anti-inflammatory properties, this compound may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Synthesis and Functionalization
The synthesis of this compound follows established protocols involving multicomponent reactions and functionalization techniques that enhance its biological activity.
Synthesis Techniques:
- Multicomponent Reactions : Recent advancements have allowed for efficient synthesis routes that yield high purity compounds suitable for biological testing .
- Functionalization Strategies : Modifications to the core structure can lead to derivatives with enhanced pharmacological profiles, broadening the scope of applications in medicinal chemistry .
Comparison with Similar Compounds
Substituent Variations in Pyrrolopyrazine Derivatives
The following table highlights key structural and physicochemical differences between the target compound and related analogs:
Key Observations :
- Substituent Position : The 4-bromophenyl group in the target compound and ’s carboxamide derivative facilitates halogen bonding (e.g., Br⋯π interactions), which stabilizes crystal packing and may enhance target binding . In contrast, the 3-bromophenyl isomer () could exhibit distinct bioactivity due to altered spatial interactions.
- Functional Groups : Carbothioamide derivatives (target compound, ) possess a sulfur atom, which increases electronegativity and polarizability compared to carboxamides (). This may enhance metal coordination or alter hydrogen-bonding patterns .
Crystallographic and Intermolecular Interactions
- Planarity and Halogen Bonding: The planar structure of N-(4-Bromophenyl)pyrazine-2-carboxamide () enables efficient π–π stacking and N⋯Br halogen bonding (3.207 Å), critical for crystal stability .
- Hydrogen Bonding : Carbothioamides can engage in C=S⋯H–N hydrogen bonds, which are weaker than C=O⋯H–N bonds in carboxamides but may offer unique binding modes in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
